molecular formula C33H37Cl2N5O4 B1666973 2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid CAS No. 142023-57-2

2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

Cat. No.: B1666973
CAS No.: 142023-57-2
M. Wt: 638.6 g/mol
InChI Key: ZHWGRXBJGUEATA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BIBS 222 involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BIBS 222 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: BIBS 222 can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Mechanism of Action

BIBS 222 exerts its effects by antagonizing angiotensin II receptors, specifically subtype 1 and subtype 2. By blocking these receptors, BIBS 222 inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. This leads to a reduction in blood pressure and alleviation of hypertension .

Properties

CAS No.

142023-57-2

Molecular Formula

C33H37Cl2N5O4

Molecular Weight

638.6 g/mol

IUPAC Name

2-[[4-[[2-butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

InChI

InChI=1S/C33H37Cl2N5O4/c1-4-6-8-18-39(33(44)36-3)23-14-17-26-27(19-23)40(28(38-26)9-7-5-2)20-21-10-12-22(13-11-21)37-31(41)29-24(34)15-16-25(35)30(29)32(42)43/h10-17,19H,4-9,18,20H2,1-3H3,(H,36,44)(H,37,41)(H,42,43)

InChI Key

ZHWGRXBJGUEATA-UHFFFAOYSA-N

SMILES

CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC

Canonical SMILES

CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-n-butyl-1-(4-(6-carboxy-2,5-dichlorobenzoylamino)benzyl)-6-N-(methylaminocarbonyl)-n-pentylaminobenzimidazole
BIBS 222
BIBS-222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 2
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 3
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

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